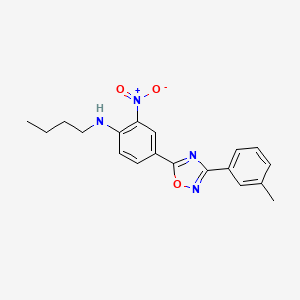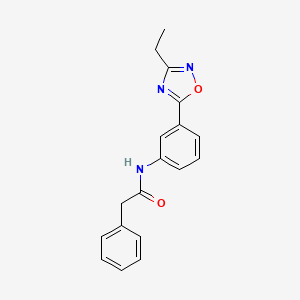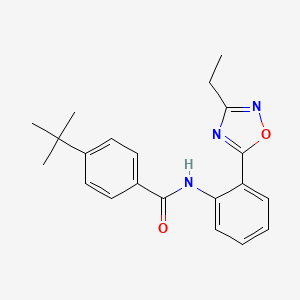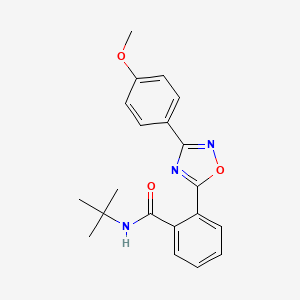![molecular formula C19H24N4O B7715984 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazoloquinolinones, which have shown potential in various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.
作用机制
Target of Action
The primary targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide are currently unknown. This compound is a part of a class of chemicals known as 1H-pyrazolo[3,4-b]quinolines
Mode of Action
It’s known that the n1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings . This structural feature might influence its interaction with potential targets.
Biochemical Pathways
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including the Vilsmeier–Haack formylation reaction . The impact of this compound on biochemical pathways would depend on its specific targets, which are currently unknown.
实验室实验的优点和局限性
One of the advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is its potential in drug development. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
未来方向
There are several future directions for the research of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One direction is to investigate its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its role in regulating the immune system and its potential in treating viral infections. Furthermore, its ability to modulate the activity of various enzymes and receptors can be further investigated for drug development. Finally, its potential toxicity and side effects need to be studied in more detail to determine its safety for clinical use.
Conclusion:
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide is a novel compound that has shown potential in various scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. Future research directions include investigating its potential in treating autoimmune diseases, regulating the immune system, and drug development.
合成方法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]quinoline with isobutylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its role in regulating the immune system and its potential in treating autoimmune diseases. Furthermore, it has been explored for its ability to modulate the activity of various enzymes and receptors, which makes it a promising candidate for drug development.
属性
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-6-17(24)21-18-15-10-14-9-13(4)7-8-16(14)20-19(15)23(22-18)11-12(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCWRVAFICITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



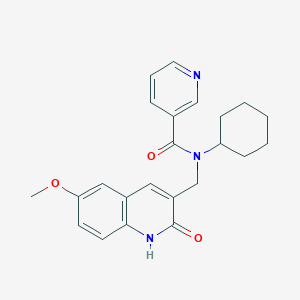

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


